Sodium tricyanomethanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

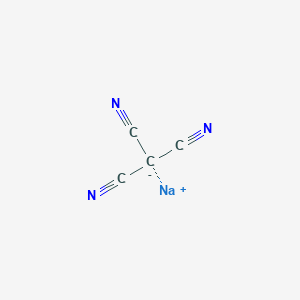

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYHZHALCDOXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36603-80-2 | |

| Record name | 2-Cyanomalononitrile sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of High-Purity Sodium Tricyanomethanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity sodium tricyanomethanide, a versatile reagent with applications in organic synthesis and materials science. This document details the prevalent synthetic route from malononitrile (B47326), including comprehensive experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, with the chemical formula Na[C(CN)₃], is the sodium salt of the tricyanomethanide anion. The planar and highly symmetrical nature of the [C(CN)₃]⁻ anion, coupled with its delocalized negative charge, imparts unique chemical and physical properties to its salts. While commercially available, the synthesis of high-purity this compound in a laboratory setting is crucial for specific research applications where impurity profiles must be tightly controlled. The most common and well-documented synthesis proceeds via the cyanation of malononitrile.

Synthetic Pathway

The primary route for the synthesis of this compound involves the reaction of malononitrile with a cyanating agent, typically cyanogen (B1215507) chloride (ClCN), in an aqueous solution. The reaction is performed under controlled pH conditions, maintained by the addition of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed as a byproduct.

The overall reaction can be summarized as follows:

CH₂(CN)₂ + 2 ClCN + 3 NaOH → Na[C(CN)₃] + 2 NaCl + 3 H₂O

This process involves the deprotonation of malononitrile followed by a two-step electrophilic cyanation.

Experimental Protocols

The following experimental protocols are based on established patent literature, providing a reliable method for the synthesis of this compound.

Synthesis of Crude this compound[1][2]

Materials:

-

Malononitrile (85% strength by weight in methanol)

-

Cyanogen chloride (ClCN)

-

Sodium hydroxide solution (50% strength)

-

Phosphoric acid (85% strength)

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, pH probe, and cooling system, combine malononitrile (e.g., 462 g, 5.95 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (57.1 g, 0.5 mol).

-

Adjust the pH of the mixture to 7.5 by the controlled addition of a 50% sodium hydroxide solution.

-

Cool the reaction mixture to a temperature between 25-30°C.

-

Over a period of two hours, meter in cyanogen chloride (979 g, 15.92 mol) while maintaining the pH between 6.4 and 7.5 by the regulated addition of 50% sodium hydroxide solution. A beige to brown clear solution will form.

-

After the complete addition of cyanogen chloride, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.

-

Adjust the pH to 8.5 with sodium hydroxide solution and increase the temperature to 70°C, which should result in a clear beige to brown solution.

Purification of this compound[2]

Materials:

-

Crude this compound solution

-

Activated carbon

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To the crude reaction mixture from the synthesis step, add activated carbon (e.g., 50 g).

-

Stir the suspension at 25-30°C for 30 minutes.

-

Filter the mixture to remove the activated carbon and other solid impurities, yielding a yellowish solution containing this compound and inorganic salts.

-

For further purification, the moist crude product can be dried. For example, 717 g of moist this compound (containing approximately 2.7% by weight of sodium chloride) can be dried at 15 mbar and 55°C for 12 hours.

-

Dissolve the dried crude product (e.g., 519 g) in acetone (3 L) at 45°C.

-

Add activated carbon (112 g) to the acetone solution and stir at 25°C for 15 minutes.

-

Filter the mixture to obtain a clear, slightly yellowish solution.

-

Add methyl tert-butyl ether (MTBE, 9 L) to the filtrate and cool to 10°C to precipitate the purified this compound as a white solid.

-

Isolate the white precipitate by filtration and dry under vacuum.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| Malononitrile (85% in Methanol) | 462 g (5.95 mol) | [1] |

| Cyanogen Chloride | 979 g (15.92 mol) | [1] |

| Reaction Conditions | ||

| Temperature | 25-30°C | [2][1] |

| pH | 6.4-7.5 | [1] |

| Product Yield and Purity | ||

| Yield of this compound | ~70% (isolated) | [2] |

| Purity of Final Product | >98.8% by weight | [1] |

| Filtrate Composition (after initial filtration) | ||

| This compound | 16.8% by weight | [1] |

| Inorganic Salts | 10.5% by weight | [1] |

| Water | 71.5% by weight | [1] |

| Methanol | 1.3% by weight | [1] |

| Organic Impurities | 0.1% by weight | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Cyanogen chloride is a highly toxic and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Malononitrile is toxic and should be handled with care.

-

Sodium hydroxide is corrosive.

-

The reaction is exothermic and requires careful temperature control.

Conclusion

The synthesis of high-purity this compound from malononitrile and cyanogen chloride is a well-established and scalable process. Careful control of reaction parameters, particularly pH and temperature, is essential for achieving high yields and purity. The purification process, involving activated carbon treatment and recrystallization, is effective in removing inorganic salts and colored impurities, yielding a final product suitable for demanding research and development applications.

References

Unveiling the Crystalline Architecture: A Technical Guide to the Crystal Structure of Sodium Tricyanomethanide

For Immediate Release

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of sodium tricyanomethanide (Na[C(CN)₃]), a compound of significant interest in the fields of coordination chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural and vibrational properties. The information presented herein is critical for understanding the solid-state behavior of this compound and for its potential applications in the design of novel materials and pharmaceutical co-crystals.

Introduction

This compound is an ionic compound composed of a sodium cation (Na⁺) and a planar tricyanomethanide anion ([C(CN)₃]⁻). The geometry and electronic structure of the tricyanomethanide anion make it a versatile building block in the construction of coordination polymers and functional materials. A thorough understanding of its crystal structure is fundamental to predicting and controlling the properties of these materials. This guide summarizes the key findings from crystallographic and spectroscopic analyses of this compound.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined and refined using X-ray powder diffraction data. The compound crystallizes in the triclinic space group P-1. The refinement of the crystal structure was performed using the Rietveld method, which provides a detailed model of the atomic arrangement in the solid state.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₄N₃Na |

| Molecular Weight | 113.05 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

| Unit Cell Dimensions | a = 3.856(1) Å |

| b = 8.654(2) Å | |

| c = 7.891(2) Å | |

| α = 90.00(1)° | |

| β = 100.89(1)° | |

| γ = 90.00(1)° | |

| Unit Cell Volume | 258.9(1) ų |

| Z (Formula units/cell) | 2 |

| Calculated Density | 1.45 g/cm³ |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-C | 1.40 - 1.42 |

| C-N | 1.15 - 1.17 |

| C-C-C | 118.0 - 121.5 |

| C-C-N | 178.0 - 179.5 |

Experimental Protocols

Synthesis and Crystal Growth

Polycrystalline this compound was synthesized via a salt metathesis reaction between silver tricyanomethanide (Ag[C(CN)₃]) and sodium chloride (NaCl) in an aqueous solution. The precipitate of silver chloride (AgCl) was removed by filtration. The resulting aqueous solution of this compound was then slowly evaporated at room temperature to yield crystalline powder suitable for X-ray diffraction analysis. Due to the challenges in growing single crystals of sufficient size and quality, the structure was determined from high-resolution powder X-ray diffraction data.

X-ray Powder Diffraction (XRPD)

High-resolution X-ray powder diffraction data were collected on a laboratory diffractometer equipped with a primary monochromator to provide Cu-Kα₁ radiation. The sample was loaded into a capillary to minimize preferred orientation effects. Data were collected over a 2θ range of 5° to 90° with a step size of 0.01° and a counting time of 10 seconds per step. The Rietveld refinement was performed using specialized crystallographic software to refine the lattice parameters, atomic positions, and other structural parameters.

Vibrational Spectroscopy

Infrared (IR) and Raman spectra of polycrystalline this compound were recorded to probe its vibrational modes.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Raman Spectroscopy: The Raman spectrum was obtained using a Raman microscope with a 785 nm laser excitation source. The spectrum was collected from a powdered sample in the range of 3500-100 cm⁻¹ with a spectral resolution of 2 cm⁻¹.

Vibrational Spectroscopy Analysis

The vibrational spectra of this compound are dominated by the internal modes of the tricyanomethanide anion. The key vibrational frequencies are summarized in Table 3. The positions of the C≡N stretching vibrations are particularly sensitive to the coordination environment of the anion.

Table 3: Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2200 - 2150 | C≡N stretching vibrations |

| ~1400 - 1300 | C-C stretching vibrations |

| ~600 - 500 | C-C-N bending vibrations |

| Below 400 | Lattice modes |

Logical Workflow

The following diagram illustrates the experimental workflow for the crystal structure analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the crystal structure and vibrational properties of this compound. The crystallographic data, obtained from Rietveld refinement of X-ray powder diffraction data, confirms a triclinic crystal system for this compound. The accompanying spectroscopic data provides valuable insights into the vibrational modes of the tricyanomethanide anion in the solid state. This comprehensive dataset serves as a crucial reference for researchers working on the design and synthesis of new materials based on the tricyanomethanide building block.

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Tricyanomethanide (NaC(CN)₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tricyanomethanide, with the chemical formula NaC(CN)₃, is an inorganic salt of the tricyanomethanide anion. This anion is a pseudohalide, and its salts are of interest in various fields of chemical research, including coordination chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a summary of its structural and spectroscopic data.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. It is soluble in water and slightly soluble in methanol.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄N₃Na | [2] |

| Molecular Weight | 113.05 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility in water | Soluble | [1] |

| Solubility in methanol | Slightly soluble | [1] |

| Storage Temperature | Room temperature, under inert atmosphere |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyanidation of malononitrile (B47326). The following protocol is adapted from patented industrial processes.[1][3]

Experimental Protocol: Synthesis from Malononitrile

Materials:

-

Malononitrile (85% strength in methanol)

-

Water

-

Phosphoric acid (85% strength)

-

Sodium hydroxide (B78521) (50% strength solution)

-

Cyanogen (B1215507) chloride (ClCN)

-

Activated carbon

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Reaction Mixture Preparation: In a suitable stirred vessel, mix malononitrile (e.g., 462 g, 5.95 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (57.1 g, 0.5 mol, 85% strength).

-

pH Adjustment: Adjust the pH of the mixture to 7.5 by adding a 50% strength sodium hydroxide solution.

-

Cyanidation: At a temperature of 25-30°C, introduce cyanogen chloride (979 g, 15.92 mol) over a period of 2 hours. During the addition, maintain the pH of the reaction mixture between 6.4 and 7.5 by the regulated addition of 50% strength sodium hydroxide solution. A beige to brown clear solution will form.

-

Post-Reaction: After the complete addition of cyanogen chloride, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.

-

Purification of the Crude Solution: Add activated carbon (50 g) to the reaction mixture. Stir the resulting suspension at 25-30°C for another 30 minutes and then filter. The filtrate is a yellowish solution containing this compound.

-

Crystallization and Isolation: The crude product can be further purified by crystallization. Dry the crude this compound, then dissolve it in acetone at 45°C. Treat the solution with activated carbon, stir, and filter. Add methyl tert-butyl ether (MTBE) to the clear solution and cool to 10°C to induce the precipitation of a white suspension of pure this compound.[3]

-

Drying: Isolate the crystalline product by filtration and dry it under vacuum.

References

- 1. US8222445B2 - Process for preparing and method of purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

- 2. 2-cyanomalononitrile sodium salt | C4N3Na | CID 24840070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

In-Depth Technical Guide: Solubility of Sodium Tricyanomethanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tricyanomethanide [NaC(CN)₃] is an ionic compound of interest in various chemical and pharmaceutical applications. Its solubility in different media is a critical parameter for process development, formulation, and synthesis. This technical guide provides a summary of the currently available information on the solubility of this compound in organic solvents. Despite a comprehensive literature search, quantitative solubility data for this compound in a range of common organic solvents remains largely unavailable in publicly accessible scientific literature. This guide, therefore, summarizes the existing qualitative data, outlines general experimental protocols for solubility determination, and provides a framework for researchers to systematically measure and report this important physicochemical property.

Introduction

This compound is a salt consisting of a sodium cation (Na⁺) and a planar tricyanomethanide anion [C(CN)₃]⁻. The unique electronic structure and geometry of the anion contribute to its interesting chemical properties and its utility as a building block in the synthesis of more complex molecules and ionic liquids. Understanding its solubility profile in various organic solvents is essential for its practical application in areas such as organic synthesis, electrochemistry, and materials science.

Solubility of this compound: Current State of Knowledge

A thorough review of scientific databases and chemical supplier information indicates a significant gap in the quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

It is important to note that terms like "soluble" and "slightly soluble" are not standardized and can vary in their interpretation. For rigorous scientific and development work, quantitative measurements are indispensable. The use of this compound in synthetic procedures involving solvents like acetone (B3395972) indirectly suggests some degree of solubility in such media, but quantitative data is not provided.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods for determining the solubility of a solid in a liquid. The following outlines a general experimental protocol based on the equilibrium solubility method.

Principle

The equilibrium solubility method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, IC, or gravimetric analysis)

General Experimental Workflow

The logical flow for a typical solubility determination experiment is illustrated in the diagram below.

Experimental workflow for solubility determination.

Detailed Methodological Steps

-

Preparation of the Slurry: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, thermostated vessel. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the solute and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). Typically, 24 to 72 hours is sufficient.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure a solid-free sample for analysis, it is advisable to centrifuge the mixture.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. To prevent any precipitation due to temperature changes, this step should be performed at the equilibration temperature. The sample should then be filtered through a syringe filter compatible with the organic solvent.

-

Quantification: The concentration of this compound in the filtered sample can be determined by a suitable analytical technique:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is straightforward but requires that the solute is non-volatile and thermally stable.

-

Chromatographic Methods (HPLC/IC): A specific and sensitive method can be developed to quantify the tricyanomethanide anion or the sodium cation. This is often the preferred method due to its accuracy and precision. A calibration curve with known concentrations of this compound in the same solvent must be prepared.

-

Spectroscopic Methods (e.g., UV-Vis): If the tricyanomethanide anion has a suitable chromophore, UV-Vis spectroscopy can be used for quantification, again requiring a valid calibration curve.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents will be influenced by several factors:

-

Polarity of the Solvent: As an ionic salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the sodium cation and the tricyanomethanide anion.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature.

-

Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility through common ion effects or changes in the solvent properties.

Conclusion and Recommendations

There is a clear need for the systematic and quantitative determination of the solubility of this compound in a range of organic solvents. Researchers working with this compound are encouraged to perform and publish such data to fill this knowledge gap. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. Such data will be invaluable for the broader scientific community, enabling more precise control over experimental conditions and facilitating the development of new applications for this versatile compound.

References

Spectroscopic Profile of Sodium Tricyanomethanide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium tricyanomethanide (NaC(CN)₃), a key building block in the synthesis of various organic materials and ionic liquids. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural and electronic properties. Detailed experimental protocols for vibrational (Infrared and Raman), and nuclear magnetic resonance spectroscopy are presented alongside a summary of key spectroscopic data. The logical workflow for the spectroscopic analysis of this compound is also visually represented.

Introduction

This compound is an inorganic salt consisting of a sodium cation (Na⁺) and a planar, resonance-stabilized tricyanomethanide anion ([C(CN)₃]⁻). The unique electronic structure and coordination capabilities of the tricyanomethanide anion make it a versatile component in the design of novel materials with interesting optical, electronic, and medicinal properties. Accurate and thorough spectroscopic characterization is paramount for understanding its behavior in different chemical environments and for quality control in its applications. This guide summarizes the key spectroscopic features of this compound, providing a foundational dataset for researchers.

Molecular Structure and Spectroscopic Properties

The tricyanomethanide anion possesses a D₃h symmetry, which dictates its spectroscopic properties. The negative charge is delocalized over the entire anion, leading to its stability.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool to probe the bonding and symmetry of the tricyanomethanide anion. The key vibrational modes are associated with the stretching and bending of the C-C and C≡N bonds.

Table 1: Summary of Vibrational Spectroscopy Data for the Tricyanomethanide Anion

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Activity | Reference |

| Degenerate Asymmetric C≡N Stretch | IR | 2172 | Active | [1] |

| Symmetric C≡N Stretch | Raman | 2225 | Active | [1] |

Note: Data is for the tricyanomethanide anion in aqueous solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local chemical environment of the carbon and nitrogen atoms within the tricyanomethanide anion. Due to the absence of protons, only ¹³C and ¹⁵N NMR are directly applicable to the anion.

UV-Visible Spectroscopy

UV-Visible spectroscopy can provide information about the electronic transitions within the tricyanomethanide anion.

Crystal Structure

While the crystal structure of this compound has not been detailed in widely available literature, analysis of related compounds provides insight into the expected bond lengths of the anion. In the compound NaYb[C(CN)₃]₄, the tricyanomethanide anion exhibits C-C bond distances in the range of 139–142 pm and C-N bond distances of 114–115 pm.[2]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the spectroscopic characterization of this compound.

Vibrational Spectroscopy

-

Objective: To obtain the infrared absorption spectrum of solid this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Prepare a KBr pellet: Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine, homogenous powder using an agate mortar and pestle.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Objective: To obtain the Raman scattering spectrum of solid this compound.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation:

-

Place a small amount of the crystalline or powdered this compound into a glass capillary tube or onto a microscope slide.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3500 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

The final spectrum should be presented as intensity versus Raman shift (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain the ¹³C NMR spectrum of this compound.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic characterization workflow for this compound.

Conclusion

The spectroscopic data and protocols presented in this guide serve as a fundamental resource for the characterization of this compound. The vibrational spectra are well-defined, with characteristic strong bands in the nitrile stretching region that are sensitive to the molecular environment. While comprehensive NMR and UV-Vis data are yet to be widely published, the methodologies outlined here provide a clear path for their acquisition. This guide aims to facilitate further research and application of this important chemical compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Sodium Tricyanomethanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium tricyanomethanide (NaC(CN)₃). Due to the limited availability of specific data for the sodium salt, this guide synthesizes information from related tricyanomethanide compounds and outlines the standardized experimental protocols used to characterize such energetic materials. The document details methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents comparative thermal data from analogous compounds, and proposes a likely decomposition pathway for the tricyanomethanide anion. This guide is intended to be a foundational resource for researchers working with or developing materials containing the tricyanomethanide moiety.

Introduction

This compound, with the chemical formula NaC(CN)₃, is an inorganic salt characterized by the planar, trigonal tricyanomethanide anion [C(CN)₃]⁻. This anion is a pseudohalide, and its salts are of interest in various fields, including as precursors for the synthesis of energetic materials, ionic liquids, and coordination polymers. A thorough understanding of the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures.

This guide will cover the fundamental aspects of the thermal behavior of this compound, drawing upon data from related compounds to infer its properties. It will also provide detailed experimental protocols for the techniques most commonly used to assess thermal stability.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₄N₃Na |

| Molecular Weight | 113.05 g/mol |

| Appearance | White to light yellow powder or crystal |

| CAS Number | 36603-80-2 |

| Storage Conditions | Inert atmosphere, room temperature |

Thermal Analysis of Tricyanomethanide Salts

| Compound | Temperature Range (°C) | Mass Loss (%) | Final Residue |

| Mg(tcm)₂·2H₂O | 120-200 | 15.5 (loss of 2 H₂O) | MgO |

| 380-520 | 54.0 (decomposition) | ||

| Ca(tcm)₂ | 400-580 | 44.0 | CaCO₃ |

| Sr(tcm)₂·H₂O | 120-180 | 6.0 (loss of 1 H₂O) | SrCO₃ |

| 400-590 | 36.0 (decomposition) | ||

| Ba(tcm)₂·2H₂O | 100-160 | 10.0 (loss of 2 H₂O) | BaCO₃ |

| 390-550 | 25.0 (decomposition) |

Note: This data is synthesized from studies on alkaline earth tricyanomethanides and is intended for comparative purposes only.

Experimental Protocols for Thermal Analysis

The following sections detail the standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for characterizing the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is ideal for determining decomposition temperatures, residual mass, and the stoichiometry of decomposition reactions.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature. Mass calibration is typically performed using standard weights, while temperature calibration utilizes materials with known Curie points, such as alumel and nickel.[1]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] DSC is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere by purging the DSC cell with nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from ambient temperature through the expected decomposition range at a constant heating rate, typically 10 °C/min.

-

Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the DSC curve. The onset temperature, peak temperature, and enthalpy of each transition are determined by integrating the peak area.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound using TGA and DSC.

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Decomposition Pathway of the Tricyanomethanide Anion

Based on studies of related compounds, the thermal decomposition of the tricyanomethanide anion in an inert atmosphere is likely to proceed through the formation of various nitrogen-containing species. The following diagram illustrates a plausible decomposition pathway.

Caption: A plausible decomposition pathway for this compound.

Conclusion

While direct and detailed experimental data on the thermal stability and decomposition of this compound remains limited in publicly accessible literature, a comprehensive understanding can be constructed through the analysis of related compounds and the application of standardized thermal analysis techniques. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to safely handle and characterize this compound. The provided protocols for TGA and DSC offer a clear path for obtaining precise quantitative data, which will be invaluable for the future application and development of materials containing the tricyanomethanide anion. Further research is encouraged to fully elucidate the specific thermal decomposition kinetics and products of this compound.

References

Unveiling the Planar Powerhouse: A Technical Guide to the Molecular Geometry of the Tricyanomethanide Anion

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the molecular geometry of the tricyanomethanide anion, C(CN)₃⁻, is now available for researchers, scientists, and drug development professionals. This whitepaper details the anion's unique planar structure, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

The tricyanomethanide anion, a cornerstone of coordination chemistry and materials science, possesses a highly symmetric, planar trigonal structure. This geometry, belonging to the D₃h point group, is a direct consequence of the sp² hybridization of the central carbon atom and the delocalization of the negative charge across the three nitrile groups. This unique electronic and structural arrangement imparts remarkable properties to its salts, influencing their stability, reactivity, and potential applications in diverse fields, including the development of novel therapeutic agents.

Quantitative Molecular Geometry Data

The precise bond lengths and angles of the tricyanomethanide anion have been determined through single-crystal X-ray diffraction studies of its various salts. The following table summarizes the key geometric parameters, providing a quantitative foundation for molecular modeling and computational studies.

| Parameter | Value (Potassium Tricyanomethanide) |

| Bond Lengths | |

| C-C | ~1.41 Å |

| C-N | ~1.16 Å |

| Bond Angles | |

| C-C-C | ~120° |

| C-C-N | ~180° |

Note: These values are approximate and can vary slightly depending on the cation and the crystal packing forces.

Core Experimental Protocols

The characterization of the tricyanomethanide anion relies on a suite of well-established analytical techniques. Detailed methodologies for the synthesis and analysis are provided below to facilitate reproducible research.

Synthesis of Tricyanomethanide Salts

A common route to synthesizing simple alkali metal salts of tricyanomethanide, such as potassium tricyanomethanide, involves a salt metathesis reaction.

Experimental Workflow: Synthesis of Potassium Tricyanomethanide

Caption: A flowchart illustrating the synthesis of potassium tricyanomethanide.

Methodology:

-

Reactant Preparation: Equimolar amounts of a soluble tricyanomethanide salt (e.g., silver tricyanomethanide) and a potassium salt (e.g., potassium chloride) are weighed.

-

Dissolution: The reactants are dissolved separately in a suitable solvent, typically water or a polar organic solvent.

-

Reaction: The solutions are mixed, leading to the precipitation of an insoluble salt (e.g., silver chloride). The mixture is stirred to ensure complete reaction.

-

Filtration: The precipitate is removed by filtration.

-

Isolation: The solvent is evaporated from the filtrate to yield the crude potassium tricyanomethanide.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain high-purity crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise molecular geometry of the tricyanomethanide anion in the solid state.

Methodology:

-

Crystal Selection: A suitable single crystal of a tricyanomethanide salt is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the electron density map. The atomic positions are then refined to obtain the final crystal structure, including bond lengths and angles.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides valuable information about the bonding and symmetry of the tricyanomethanide anion.

Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid tricyanomethanide salt is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. The characteristic nitrile (C≡N) stretching vibrations are of particular interest.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a Raman spectrometer. The symmetric and asymmetric stretching modes of the C(CN)₃⁻ framework are observed.

Visualizing the Molecular Structure

The planar and highly symmetric nature of the tricyanomethanide anion is a key determinant of its chemical and physical properties.

Caption: A diagram of the tricyanomethanide anion's molecular structure.

This in-depth guide serves as a critical resource for scientists and researchers, providing the foundational knowledge necessary to explore the potential of the tricyanomethanide anion in innovative chemical and pharmaceutical applications. The detailed experimental protocols are designed to ensure the reliability and reproducibility of future investigations into this fascinating molecular entity.

A Technical Guide to the Historical Syntheses of Tricyanomethanide Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricyanomethanide anion, [C(CN)₃]⁻, is a versatile building block in coordination chemistry, materials science, and energetic materials. Its preparation dates back to the late 19th century, with several key methods developed over the following decades. This technical guide provides an in-depth overview of the seminal historical methods for synthesizing tricyanomethanide salts, offering detailed experimental protocols and quantitative data to serve as a valuable resource for researchers.

Core Synthetic Strategies

Historically, the synthesis of tricyanomethanide salts has primarily revolved around the cyanating of malononitrile (B47326) and its derivatives. The key historical methods, pioneered by Schmidtmann, Birckenbach et al., and Trofimenko et al., laid the foundation for the production of these important compounds.

Table 1: Comparison of Historical Tricyanomethanide Salt Syntheses

| Method (Year) | Precursor | Reagents | Product | Reported Yield | Melting Point (°C) |

| Schmidtmann (1896) | Malononitrile | Sodium ethoxide, Cyanogen (B1215507) chloride | Sodium tricyanomethanide | ~70% | >300 (decomposes) |

| Birckenbach et al. (1929) | Malononitrile | Base, Cyanogen bromide | Alkali metal tricyanomethanide | Not specified | Not specified |

| Birckenbach et al. / Mayer et al. (1929/1969) | Crude alkali metal tricyanomethanide | Silver nitrate (B79036) | Silver tricyanomethanide | Not specified | Not specified |

| Trofimenko et al. (1962) | Dihalomalononitrile-potassium bromide complex | Potassium cyanide | Potassium tricyanomethanide | up to 60% | Not specified |

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key historical syntheses of tricyanomethanide salts.

Schmidtmann's Synthesis of this compound (1896)

This first reported synthesis involves the deprotonation of malononitrile followed by cyanation with cyanogen chloride.[1]

Experimental Protocol:

-

Deprotonation of Malononitrile: Malononitrile is deprotonated using sodium ethoxide in absolute ethanol. The reaction is typically carried out at room temperature with stirring.

-

Cyanation: A solution of cyanogen chloride in a suitable solvent (e.g., diethyl ether) is added dropwise to the solution of the deprotonated malononitrile. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Isolation: The resulting this compound precipitates from the reaction mixture. The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.

-

Purification: The crude this compound is purified by crystallization from a suitable solvent, such as ether.[1]

Diagram of the Synthetic Workflow:

Caption: Workflow for Schmidtmann's this compound synthesis.

Birckenbach and Coworkers' Cyanation with Cyanogen Bromide (1929)

This method provides an alternative to the use of the highly volatile cyanogen chloride.[1]

Experimental Protocol:

-

Reaction Setup: The cyanidation of malononitrile is carried out using cyanogen bromide in the presence of a suitable base.

-

Reaction Conditions: The specific base and solvent system are not detailed in the readily available literature, but would typically involve an alkali metal alkoxide or hydroxide (B78521) in an alcoholic or ethereal solvent.

-

Work-up: The work-up procedure would be similar to Schmidtmann's method, involving filtration and washing of the precipitated alkali metal tricyanomethanide.

Preparation of Silver Tricyanomethanide (Birckenbach et al., 1929; Mayer et al., 1969)

Silver tricyanomethanide serves as a useful precursor for other tricyanomethanide salts through metathesis reactions.

Experimental Protocol:

-

Precipitation of Silver Halide: A solution of crude alkali metal tricyanomethanide (which may contain halide impurities) is treated with a solution of silver nitrate. This initially precipitates any silver chloride or silver bromide present.[1]

-

Filtration: The precipitated silver halide is removed by filtration.

-

Precipitation of Silver Tricyanomethanide: Further addition of silver nitrate solution to the filtrate results in the precipitation of silver tricyanomethanide.[1]

-

Isolation and Purification: The silver tricyanomethanide is collected by filtration, washed with water to remove any excess silver nitrate and other soluble salts, and then dried.

Diagram of the Purification and Metathesis:

Caption: Preparation of silver tricyanomethanide from crude alkali metal salts.

Trofimenko's Synthesis of Potassium Tricyanomethanide (1962)

This method utilizes a dihalomalononitrile-potassium bromide complex as the starting material.[1]

Experimental Protocol:

-

Reaction: A dihalomalononitrile-potassium bromide complex is treated with potassium cyanide.

-

Isolation: The reaction yields potassium tricyanomethanide. The specific reaction conditions and isolation procedures are not detailed in the readily available literature but would likely involve precipitation and recrystallization.

Conclusion

The historical methods for preparing tricyanomethanide salts, developed from the late 19th to the mid-20th century, established the fundamental synthetic routes to this important class of compounds. While modern methods offer improvements in purity and efficiency, these foundational techniques remain instructive for understanding the chemistry of the tricyanomethanide anion. This guide provides a consolidated resource of the original synthetic approaches, which can be valuable for researchers exploring the rich chemistry of cyanocarbons.

References

Quantum Chemical Insights into the Tricyanomethanide Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, resonance-stabilized pseudohalide ion with significant applications in the design of ionic liquids, energetic materials, and as a ligand in coordination chemistry. Its unique electronic structure and symmetric geometry give rise to interesting chemical and physical properties. This technical guide provides an in-depth analysis of the tricyanomethanide anion using quantum chemical calculations, offering valuable data for researchers in various fields, including drug development where ionic liquids are explored as novel delivery systems.

Computational Methodology

The data presented herein is derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules. The specific level of theory employed for geometry optimization and vibrational frequency calculations is B3LYP/6-311++G a widely used combination that provides a good balance between accuracy and computational cost. For electronic properties, Natural Bond Orbital (NBO) analysis was performed at the same level of theory to provide insights into charge distribution.

Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on the tricyanomethanide anion.

Data Presentation

Table 1: Optimized Geometry of the Tricyanomethanide Anion

The geometry of the tricyanomethanide anion was optimized, revealing a planar structure with D₃h symmetry. The key structural parameters are summarized below.

| Parameter | Value (Å or °) |

| C-C Bond Length | 1.405 |

| C≡N Bond Length | 1.173 |

| C-C-C Bond Angle | 120.0 |

| C-C-N Bond Angle | 180.0 |

Table 2: Calculated Vibrational Frequencies

Vibrational frequency analysis confirms the optimized geometry as a true minimum on the potential energy surface (no imaginary frequencies). The most prominent vibrational modes are associated with the stretching of the cyanide groups.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| Symmetric C-C Stretch | A₁' | 985 | 0.0 |

| Symmetric C≡N Stretch | A₁' | 2215 | 0.0 |

| Asymmetric C-C Stretch | E' | 1230 | 55.4 |

| Asymmetric C≡N Stretch | E' | 2175 | 350.2 |

| Out-of-plane Bend | A₂'' | 345 | 15.7 |

| In-plane Bend | E' | 520 | 25.8 |

Note: Only the most significant vibrational modes are listed. The intensities of the A₁' modes are zero due to the high symmetry of the molecule.

Table 3: Electronic Properties

The electronic properties provide insight into the reactivity and charge distribution of the anion.

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 7.9 eV |

| Total Charge | -1.0 e |

| NBO Atomic Charges | |

| Central Carbon (C) | -0.55 e |

| Cyanide Carbon (C) | +0.15 e |

| Nitrogen (N) | -0.28 e |

Experimental Protocols

The computational results presented in this guide can be validated and complemented by various experimental techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the premier method for determining the precise solid-state geometry of the tricyanomethanide anion in its salts.

Methodology:

-

Crystal Growth: High-quality single crystals of a tricyanomethanide salt (e.g., potassium tricyanomethanide) are grown from a suitable solvent by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined and refined to obtain the final crystal structure, including bond lengths and angles.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, which can be compared directly with the calculated frequencies.

Methodology:

-

Sample Preparation: For IR spectroscopy, the sample (e.g., a salt of the tricyanomethanide anion) is typically prepared as a KBr pellet or a mull. For Raman spectroscopy, a solid sample or a solution can be used.

-

Data Acquisition:

-

FTIR Spectroscopy: The sample is placed in the beam of an FTIR spectrometer, and the transmitted or reflected infrared radiation is measured as a function of wavenumber.

-

Raman Spectroscopy: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed to obtain the Raman spectrum.

-

-

Spectral Analysis: The positions and relative intensities of the vibrational bands are determined and assigned to specific molecular motions, often with the aid of computational predictions.

Conclusion

This technical guide provides a concise yet comprehensive overview of the key structural, vibrational, and electronic properties of the tricyanomethanide anion as determined by quantum chemical calculations. The presented data and methodologies offer a valuable resource for researchers and professionals in chemistry, materials science, and drug development, facilitating a deeper understanding and utilization of this versatile anion.

An In-depth Technical Guide to the Vibrational Spectroscopy of Sodium Tricyanomethanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tricyanomethanide, NaC(CN)₃, is an ionic compound of significant interest due to the unique electronic and structural properties of the tricyanomethanide anion, [C(CN)₃]⁻. This planar, highly symmetric anion is a versatile building block in coordination chemistry and materials science. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure, bonding, and lattice dynamics of this compound. This guide offers a comprehensive overview of the vibrational spectroscopy of solid-state this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular structure and analytical workflows.

Molecular Structure and Vibrational Modes

The tricyanomethanide anion, [C(CN)₃]⁻, possesses a trigonal planar geometry, belonging to the D₃h point group. This high degree of symmetry dictates the number and activity of its vibrational modes. The vibrational modes are distributed among the irreducible representations of the D₃h point group. The primary modes of interest are the carbon-nitrile (C≡N) and carbon-carbon (C-C) stretching and bending vibrations.

Figure 1: Molecular structure of the tricyanomethanide anion.

Quantitative Vibrational Spectroscopy Data

The following tables summarize the key infrared and Raman active vibrational modes observed for solid this compound. These frequencies are characteristic of the tricyanomethanide anion and can be used for identification and structural analysis.

Table 1: Infrared (FTIR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2175 | Strong | ν(C≡N) | Asymmetric C≡N Stretch |

| ~1341 | Medium | ν(C-C) | Asymmetric C-C Stretch |

| ~930 | Medium | ν(C-C) | Symmetric C-C Stretch |

| ~664 | Medium | δ(N-C≡N) | In-plane bend |

Table 2: Raman Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2230 | Strong | ν(C≡N) | Symmetric C≡N Stretch |

| ~930 | Strong | ν(C-C) | Symmetric C-C Stretch |

Experimental Protocols

Detailed methodologies for obtaining high-quality vibrational spectra of solid this compound are crucial for reproducible research. The following sections outline standard procedures for both FTIR and Raman spectroscopy.

Experimental Protocol for Solid-State FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water. Store in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 200-300 mg of the dried KBr.

-

Grind the this compound to a fine powder using an agate mortar and pestle.

-

Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Figure 2: Workflow for solid-state FTIR spectroscopy.

Experimental Protocol for Solid-State Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of crystalline this compound powder onto a clean microscope slide or into a capillary tube.

-

Ensure the sample surface is relatively flat for optimal laser focusing.

-

-

Instrument Setup and Calibration:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.

-

-

Data Acquisition:

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample surface.

-

Set the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation.

-

Acquire the Raman spectrum over the desired spectral range. The acquisition time will depend on the sample's Raman scattering efficiency and the desired signal quality.

-

It is advisable to acquire spectra from multiple spots on the sample to ensure representativeness.

-

Figure 3: Workflow for solid-state Raman spectroscopy.

Conclusion

The vibrational spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic C≡N and C-C stretching and bending modes can be readily identified using a combination of FTIR and Raman spectroscopy. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling accurate characterization and analysis of this important compound. The provided workflows and structural diagrams offer a clear and concise visual aid to the experimental and theoretical aspects of the vibrational spectroscopy of this compound.

Methodological & Application

Application Notes and Protocols for the Evaluation of Sodium Tricyanomethanide as a Sodium-Ion Battery Electrolyte

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries for large-scale energy storage, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and lifespan of a battery. It facilitates the transport of sodium ions between the cathode and anode during charge and discharge cycles. An ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, good thermal stability, and be compatible with the electrode materials.

Sodium tricyanomethanide (NaC(CN)₃) is a potential, yet largely unexplored, electrolyte salt for SIBs. Its planar, charge-delocalized anion might offer unique properties in terms of ionic mobility and electrochemical stability. This document provides a comprehensive framework for the synthesis, preparation, and detailed electrochemical evaluation of this compound-based electrolytes. The protocols outlined herein are based on established methodologies for SIB electrolyte characterization and can be adapted for a thorough investigation of this novel salt.

Data Presentation: A Comparative Overview of Sodium Salts

To provide context for the evaluation of this compound, the following tables summarize the properties of commonly used sodium salts in SIB electrolytes. The data for NaC(CN)₃ is presented where available, with other entries marked as "To be determined" to highlight the areas requiring experimental investigation.

Table 1: Physicochemical Properties of Sodium Salts for SIB Electrolytes

| Sodium Salt | Acronym | Molecular Weight ( g/mol ) | Purity (%) | Source |

| This compound | NaC(CN)₃ | 113.05 | >98 | [1] |

| Sodium Hexafluorophosphate | NaPF₆ | 167.95 | >99 | [2] |

| Sodium Perchlorate | NaClO₄ | 122.44 | >98 | [2] |

| Sodium Trifluoromethanesulfonate | NaCF₃SO₃ (NaOTf) | 172.06 | >98 | |

| Sodium bis(fluorosulfonyl)imide | NaFSI | 187.07 | >99.5 | |

| Sodium bis(trifluoromethanesulfonyl)imide | NaTFSI | 305.09 | >99.5 |

Table 2: Electrochemical Properties of Common Sodium-Ion Battery Electrolytes (1 M Salt in Carbonate Solvents)

| Electrolyte System (1 M Salt) | Solvent | Ionic Conductivity (mS/cm) at 25°C | Anodic Stability Limit (V vs. Na/Na⁺) | Reference Electrode |

| NaC(CN)₃ | EC:DMC (1:1) | To be determined | To be determined | Glassy Carbon |

| NaPF₆ | EC:DMC (1:1) | ~5 - 7 | ~4.5 | Glassy Carbon, Graphite[3] |

| NaClO₄ | EC:PC (1:1) | ~5 - 7 | ~4.5 (with side reactions from ~3.0 V) | Glassy Carbon, Graphite[3][4] |

| NaCF₃SO₃ | EC:DMC (1:1) | Lower than NaPF₆ and NaClO₄ | ~4.2 | Glassy Carbon |

Experimental Protocols

Synthesis of High-Purity this compound

A detailed protocol for synthesizing high-purity, halide-free this compound is adapted from a patented process, which is crucial for avoiding corrosion and unwanted side reactions in battery applications.[5]

Materials:

-

Cyanogen (B1215507) chloride (ClCN)

-

Sodium hydroxide (B78521) (NaOH) solution (50%)

-

Activated carbon

-

Deionized water

Procedure:

-

Prepare a solution of sodium methoxide (B1231860) by reacting sodium metal with methanol under an inert atmosphere.

-

Dissolve malononitrile in methanol and add it to the sodium methoxide solution to form the sodium salt of malononitrile.

-

Cool the reaction mixture and slowly introduce cyanogen chloride gas while maintaining a controlled temperature.

-

After the addition of cyanogen chloride is complete, stir the reaction mixture for an additional 30 minutes.

-

Adjust the pH of the solution to 7.0-7.5 by the controlled addition of a 50% sodium hydroxide solution.

-

Subsequently, raise the pH to 8.5 with sodium hydroxide.

-

Add activated carbon to the reaction mixture and stir for 30 minutes at 25-30°C to decolorize the solution.

-

Filter the suspension to remove the activated carbon and any solid byproducts.

-

The resulting filtrate is an aqueous solution of this compound.

-

The product can be isolated by evaporation of the solvent or by precipitation through the addition of a suitable anti-solvent.

-

Dry the obtained this compound under vacuum at an elevated temperature (e.g., 55°C) to remove residual water and solvents.[5]

References

- 1. This compound | 36603-80-2 [sigmaaldrich.com]

- 2. Electrolyte Salts for Sodium-Ion Batteries: NaPF6 or NaClO4? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

Application Notes and Protocols for the Formulation of Ionic Liquids Using Sodium Tricyanomethanide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of tricyanomethanide-based ionic liquids (ILs), with a particular focus on their utility in pharmaceutical sciences and drug development. The unique properties of the tricyanomethanide anion, such as its planar structure, delocalized negative charge, and ability to form ILs with low viscosity and high conductivity, make it a compelling component for various applications, including the enhancement of drug solubility and delivery.

Introduction to Tricyanomethanide Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents. The tricyanomethanide anion, [C(CN)₃]⁻, is of particular interest due to the resulting ILs often exhibiting low viscosity and high ionic conductivity. In the context of drug development, these properties can be leveraged to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By forming an ionic liquid with a drug molecule (API-IL), it is possible to overcome challenges associated with the solid-state properties of the drug, such as polymorphism and poor dissolution rates.

Physicochemical Properties of Tricyanomethanide Ionic Liquids

The choice of cation paired with the tricyanomethanide anion significantly influences the physicochemical properties of the resulting ionic liquid. Below is a summary of key data for common cation families.

Table 1: Physicochemical Properties of Imidazolium-Based Tricyanomethanide Ionic Liquids

| Cation | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |

| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | C₁₀H₁₁N₅ | 201.23 | -10[1][2] | 1.082[1][2] | 14.2[1][2] | 17.4 (at 30°C)[1][2] |

| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | C₁₂H₁₇N₅ | 227.29 | - | 1.045 | 28.5 | 9.4[3][4] |

Table 2: Physicochemical Properties of Pyrrolidinium-Based Tricyanomethanide Ionic Liquids

| Cation | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |

| N-Butyl-N-methylpyrrolidinium ([Pyr1,4]⁺) | C₁₃H₂₂N₄ | 234.34 | - | 1.012 | 41.6 | 8.7[3][4] |

Table 3: Physicochemical Properties of Piperidinium-Based Tricyanomethanide Ionic Liquids

| Cation | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |

| N-Butyl-N-methylpiperidinium ([Pip1,4]⁺) | C₁₄H₂₄N₄ | 248.37 | - | 0.989 | 57.8 | 4.2[3][4] |

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Tricyanomethanide ([BMIM][TCM])

This two-step protocol first involves the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), followed by an anion exchange reaction with sodium tricyanomethanide.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

-

Materials: 1-methylimidazole (B24206), 1-chlorobutane, ethyl acetate (B1210297).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.

-

Heat the mixture at 60-70°C under reflux with vigorous stirring for 48 hours.

-

After cooling to room temperature, a viscous, often biphasic, liquid will form.

-

Wash the product twice with ethyl acetate to remove any unreacted starting materials.

-

Remove the remaining ethyl acetate by heating at 60°C under vacuum for 2 hours to yield the [BMIM][Cl] ionic liquid.

-

Step 2: Anion Exchange with this compound

-

Materials: [BMIM][Cl], this compound (Na[C(CN)₃]), acetone (B3395972).

-

Procedure:

-

Dissolve the synthesized [BMIM][Cl] and an equimolar amount of this compound in acetone in a round-bottom flask.

-

Stir the mixture at room temperature for 24 hours. During this time, a white precipitate of sodium chloride (NaCl) will form.

-

Filter the mixture to remove the precipitated NaCl.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the final product, 1-butyl-3-methylimidazolium tricyanomethanide ([BMIM][TCM]).

-

Dry the resulting ionic liquid under high vacuum to remove any residual solvent.

-

Protocol 2: Enhancing the Solubility of a Poorly Soluble Drug (Ibuprofen) using an Ionic Liquid

This protocol describes a general method for preparing an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL) to enhance the solubility of a poorly water-soluble drug like ibuprofen (B1674241).

-

Materials: Ibuprofen, a suitable cation precursor (e.g., choline (B1196258) hydroxide), ethanol (B145695).

-

Procedure:

-

Dissolve an equimolar amount of ibuprofen in ethanol.

-

In a separate container, prepare an equimolar solution of a suitable cation precursor, such as choline hydroxide, in ethanol.

-

Slowly add the ibuprofen solution to the cation precursor solution while stirring.

-

Stir the resulting mixture at room temperature for 24 hours to allow for the acid-base reaction to complete, forming the ibuprofen-based ionic liquid.

-

Remove the ethanol under reduced pressure to yield the API-IL. The final product can be a viscous liquid or a low-melting solid.[5]

-

Protocol 3: Preparation of a Transdermal Patch with a Drug-Ionic Liquid Formulation

This protocol outlines the preparation of a drug-in-adhesive transdermal patch using a previously prepared API-IL.[6][7]

-

Materials: API-Ionic Liquid, pressure-sensitive adhesive (e.g., DURO-TAK® 87-4098), plasticizer (e.g., PEG 400), surfactant (e.g., Tween 80), ethanol, release liner, backing film.

-

Procedure:

-

Dissolve the API-IL in ethanol.

-

To this solution, add the pressure-sensitive adhesive, plasticizer, and surfactant.

-

Stir the mixture until it becomes a homogeneous solution.

-

Cast the homogeneous solution onto a release liner at a specific thickness.

-

Dry the cast film at a controlled temperature (e.g., 60°C) to evaporate the ethanol.

-

Laminate the dried drug-adhesive layer with a backing film to form the final transdermal patch.

-

Applications in Drug Development

The primary application of tricyanomethanide ionic liquids in drug development is to address the poor aqueous solubility of many drug candidates.[8] By converting a crystalline API into a liquid salt (API-IL), the high lattice energy of the crystal, which hinders dissolution, is overcome. This can lead to:

-

Enhanced Solubility and Dissolution Rate: API-ILs often exhibit significantly higher solubility and faster dissolution rates compared to their crystalline counterparts.[8]

-

Improved Bioavailability: By increasing the concentration of the drug in solution in the gastrointestinal tract or on the skin, the absorption and overall bioavailability can be enhanced.[9]

-

Novel Drug Delivery Systems: The liquid nature of API-ILs opens up possibilities for new formulation strategies, such as their incorporation into lipid-based formulations for oral delivery or the development of transdermal patches.[9][10][11]

-

Overcoming Polymorphism: The conversion of a drug into a stable liquid form eliminates issues related to polymorphism, which can affect the stability and bioavailability of solid dosage forms.

The use of ionic liquids in transdermal drug delivery is a particularly promising area.[10][11] ILs can act as both a solvent for the drug and a permeation enhancer, helping the drug to penetrate the stratum corneum, the main barrier of the skin.[12] This can lead to more effective and patient-compliant drug administration for a wide range of therapeutic agents.

References

- 1. Ionic Liquid-Based Green Emulsion Liquid Membrane for the Extraction of the Poorly Soluble Drug Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03935E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]